molecular formula C7H4FN3O2 B13447079 3-Azido-4-fluorobenzoic acid

3-Azido-4-fluorobenzoic acid

Cat. No.: B13447079
M. Wt: 181.12 g/mol
InChI Key: JROYIBDJPIYMFC-UHFFFAOYSA-N
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Description

3-Azido-4-fluorobenzoic acid is an organic compound that belongs to the class of azido-substituted benzoic acids It is characterized by the presence of an azido group (-N₃) and a fluorine atom attached to a benzene ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-4-fluorobenzoic acid typically involves the introduction of the azido group into a fluorobenzoic acid precursor. One common method is the nucleophilic substitution reaction where 4-fluorobenzoic acid is treated with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out under mild conditions to avoid decomposition of the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed:

    Amines: Reduction of the azido group yields primary amines.

    Substituted Benzoic Acids: Various derivatives can be formed through substitution reactions.

Scientific Research Applications

3-Azido-4-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-azido-4-fluorobenzoic acid primarily involves the reactivity of the azido group. The azido group is a good nucleophile and can participate in various substitution reactions. Additionally, the fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity of the compound. The carboxylic acid group can also participate in acid-base reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Uniqueness: 3-Azido-4-fluorobenzoic acid is unique due to the presence of both the azido and fluorine groups, which impart distinct reactivity and properties. The azido group makes it highly reactive in nucleophilic substitution reactions, while the fluorine atom influences the electronic properties of the benzene ring, enhancing its utility in various applications.

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

3-azido-4-fluorobenzoic acid

InChI

InChI=1S/C7H4FN3O2/c8-5-2-1-4(7(12)13)3-6(5)10-11-9/h1-3H,(H,12,13)

InChI Key

JROYIBDJPIYMFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N=[N+]=[N-])F

Origin of Product

United States

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